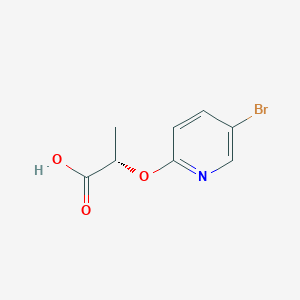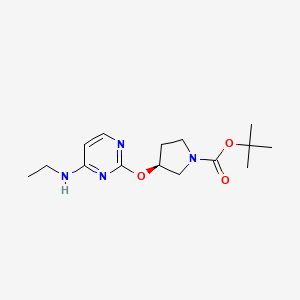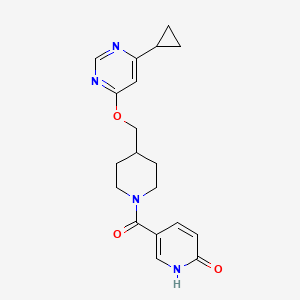
(2S)-2-(5-Bromopyridin-2-yl)oxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(5-Bromopyridin-2-yl)oxypropanoic acid, also known as 5-bromo-2-(2-hydroxypropan-2-yl)pyridin-3-ol, is a chemical compound that has been of interest in scientific research due to its potential applications in drug development. This compound is a derivative of pyridine and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Ligand Design and Organic Sensitizers
Ligand Development for Preorganized Ligands : A study by Charbonnière, Weibel, and Ziessel (2002) discusses the synthesis of ligands bearing 6-bromo-2,2'-bipyridine pendant arms. These ligands were designed to facilitate further functionalization, potentially for labeling biological materials, demonstrating the versatility of bromopyridinyl compounds in ligand development (Charbonnière, Weibel, & Ziessel, 2002).
Organic Sensitizers for Solar Cells : Kim et al. (2006) reported on the synthesis of novel organic sensitizers for solar cell applications. These sensitizers showed exceptional performance when anchored onto TiO2 films, highlighting the potential of bromopyridinyl derivatives in enhancing solar cell efficiency (Kim et al., 2006).
Drug Synthesis and Evaluation
Nonpeptide Antagonists for Osteoporosis : Coleman et al. (2004) identified potent and selective antagonists of the αvβ3 receptor, which exhibited significant potential in the treatment of osteoporosis. These findings underscore the role of bromopyridinyl compounds in the development of therapeutic agents (Coleman et al., 2004).
Mechanistic Insights and Methodological Advances
Inhibition of Myeloperoxidase : Kettle and Winterbourn (1991) explored the mechanism by which various anti-inflammatory drugs inhibit the conversion of H2O2 to HOCl by myeloperoxidase, a key enzyme in inflammatory responses. This research provides insights into how bromopyridinyl compounds can influence biochemical pathways (Kettle & Winterbourn, 1991).
Electrocatalytic Carboxylation : Feng et al. (2010) described an electrochemical procedure for the carboxylation of 2-amino-5-bromopyridine with CO2, presenting a novel strategy for synthesizing nicotinic acid derivatives. This study highlights the potential for using bromopyridinyl compounds in green chemistry applications (Feng et al., 2010).
Propiedades
IUPAC Name |
(2S)-2-(5-bromopyridin-2-yl)oxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-5(8(11)12)13-7-3-2-6(9)4-10-7/h2-5H,1H3,(H,11,12)/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGENXEGIYKIOSP-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=NC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)OC1=NC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Fluorobenzoyl)-6-methoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2943824.png)


![[4-(Cyanomethyl)-3-methoxyphenyl]boronic acid](/img/structure/B2943828.png)

![2-cyclopropyl-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine](/img/structure/B2943834.png)





![Butyl {[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B2943843.png)
![4-(4-benzhydrylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2943844.png)
